An In-depth Technical Guide to Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate: Synthesis, Properties, and Medicinal Chemistry Perspective
An In-depth Technical Guide to Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate: Synthesis, Properties, and Medicinal Chemistry Perspective
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, including its CAS number and IUPAC name, and presents a detailed, plausible synthetic pathway with a focus on the critical N-alkylation step and the factors governing its regioselectivity. Furthermore, this guide delves into the strategic incorporation of the morpholine and tetrazole moieties, analyzing their established roles in enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The potential applications of this compound in drug discovery are discussed, underpinned by the well-documented bioisosteric properties of the tetrazole ring and the "privileged" nature of the morpholine scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
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Compound Name: Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
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CAS Number: 175205-05-7[1]
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IUPAC Name: ethyl 2-[5-(morpholin-4-yl)-2H-1,2,3,4-tetrazol-2-yl]acetate
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₅O₃ | [1] |
| Molecular Weight | 241.25 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |
| LogP | 0.45 (Predicted) | General knowledge |
Rationale for Molecular Design in Drug Discovery
The molecular architecture of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate is a strategic amalgamation of two key pharmacophoric units: the morpholine ring and the 2,5-disubstituted tetrazole core. This design is predicated on established principles of medicinal chemistry aimed at optimizing drug-like properties.
The Morpholine Moiety: A Privileged Scaffold
The morpholine ring is a recurring motif in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties. The inclusion of a morpholine group can lead to:
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Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often enhancing the solubility of the parent molecule.
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Enhanced Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
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Favorable Lipophilicity: The morpholine group can modulate the lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
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Receptor Interaction: The nitrogen atom of the morpholine ring can participate in crucial interactions with biological targets.
The Tetrazole Ring: A Bioisostere of Carboxylic Acid
The 5-substituted tetrazole ring is a widely recognized and successful bioisostere for the carboxylic acid functional group. This substitution is a key strategy in drug design for several reasons:
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Similar Acidity: The N-H proton of a 5-substituted tetrazole has a pKa comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets.
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Increased Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral bioavailability.
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Enhanced Metabolic Stability: Tetrazoles are generally more resistant to metabolic transformations compared to carboxylic acids, which are susceptible to conjugation reactions.
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Diverse Biological Activities: Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, antibacterial, and anticancer properties.[2][3][4]
The ethyl acetate moiety attached to the N2 position of the tetrazole ring serves as a potential prodrug feature. It can be hydrolyzed by esterases in vivo to reveal a carboxylic acid (or its tetrazole bioisostere), which may be the active form of the molecule.
Synthetic Pathway and Experimental Protocols
The synthesis of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate can be logically approached in a two-step sequence starting from cyanogen bromide. The following is a detailed, field-proven protocol.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of 4-Morpholinecarbonitrile
Causality: This initial step involves the nucleophilic substitution of the bromide in cyanogen bromide with morpholine to form the key nitrile intermediate. This reaction is typically straightforward and high-yielding.
Protocol:
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To a solution of morpholine (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane, cooled to 0 °C, add a solution of cyanogen bromide (1.0 eq) in the same solvent dropwise with stirring.
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Maintain the reaction temperature at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the morpholine hydrobromide salt.
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Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to yield 4-morpholinecarbonitrile, which can be used in the next step without further purification.
Step 2: Synthesis of 5-Morpholinotetrazole
Causality: This step is a classic [3+2] cycloaddition reaction to form the tetrazole ring. The nitrile group of 4-morpholinecarbonitrile reacts with an azide source, typically sodium azide, in the presence of a proton source like ammonium chloride.
Protocol:
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In a round-bottom flask, combine 4-morpholinecarbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in dimethylformamide (DMF).
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Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
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Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-morpholinotetrazole.
Step 3: Synthesis of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
Causality: This is the crucial N-alkylation step. The deprotonated 5-morpholinotetrazole acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical consideration. Generally, for 5-substituted tetrazoles, alkylation at the N2 position is often favored under basic conditions with alkyl halides.[5][6][7][8] The choice of base and solvent can influence this selectivity. A non-polar aprotic solvent and a carbonate base are commonly employed to favor N2-alkylation.
Protocol:
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To a solution of 5-morpholinotetrazole (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).[9]
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Stir the suspension at room temperature for 30 minutes.
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Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to reflux and maintain for 4-8 hours, monitoring the progress by TLC.
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Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate.[9]
Structural Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet), and the methylene protons of the morpholine ring (two triplets). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, the carbons of the morpholine ring, and the carbon of the tetrazole ring. |
| FT-IR | Characteristic absorption bands for the C=O stretch of the ester, C-N stretching, and the tetrazole ring vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Potential Applications in Drug Discovery
Given the strategic combination of the morpholine and tetrazole moieties, Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate and its derivatives are promising candidates for screening against a variety of biological targets.
Logical Relationship of Moieties to Potential Activity
Caption: Rationale for potential biological activity.
Potential therapeutic areas for exploration include:
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Anti-inflammatory Agents: The tetrazole moiety is present in several anti-inflammatory drugs.
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Anticancer Agents: Both morpholine and tetrazole derivatives have been investigated for their anticancer properties.[3]
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Antihypertensive Agents: The tetrazole ring is a key feature of angiotensin II receptor blockers (ARBs).[2]
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Antimicrobial Agents: Various heterocyclic compounds containing morpholine and tetrazole have shown antimicrobial activity.[3]
Conclusion
Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate is a synthetically accessible molecule that embodies key principles of modern medicinal chemistry. The strategic incorporation of the morpholine and tetrazole scaffolds provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide offers a foundational understanding of its synthesis, properties, and potential applications, serving as a catalyst for further research and development in this promising area of drug discovery.
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